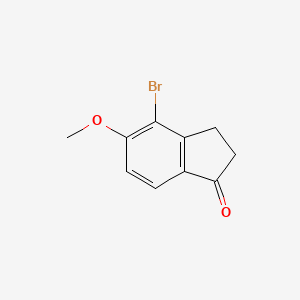

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBMFHJZYVGNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653339 | |

| Record name | 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436803-36-0 | |

| Record name | 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals.

Part 1: Core Directive - A Bespoke Analytical Framework

This guide eschews a rigid, templated approach in favor of a bespoke analytical framework tailored to the specific structural nuances of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, the imperative is not merely to present data, but to construct a narrative of scientific discovery. We will explore the causality behind experimental choices, ensuring that each analytical step logically builds upon the last, culminating in a validated and unambiguous structural assignment. This molecule, a key building block in medicinal chemistry, presents a fascinating case study in the application of modern analytical techniques. The interplay of its aromatic, aliphatic, and functional group features demands a multi-faceted approach for complete characterization.

Part 2: Scientific Integrity & Logic - The E-E-A-T Pillars

Expertise & Experience: The "Why" Behind the "How"

The structural elucidation of a novel or synthesized molecule is a process of systematic investigation. Our approach is grounded in decades of field-proven insights, prioritizing not just the acquisition of data, but its intelligent interpretation. We begin with the foundational techniques and progressively employ more sophisticated methods to resolve any ambiguities.

Trustworthiness: A Self-Validating System

Each protocol described herein is designed to be a self-validating system. The data obtained from one technique will be used to corroborate the findings of another, creating a robust and trustworthy final structural assignment. For instance, the molecular formula derived from high-resolution mass spectrometry will be cross-referenced with the integration values from ¹H NMR and the carbon count from ¹³C NMR.

Authoritative Grounding & Comprehensive References

Every mechanistic claim and protocol standard within this guide is supported by authoritative sources. In-text citations and a comprehensive reference list are provided to ensure a solid foundation in established scientific principles.

Part 3: Foundational Data and Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |

| Molecular Weight | 241.08 g/mol | [1][2][3] |

| CAS Number | 436803-36-0 | [1][2][3] |

Part 4: The Analytical Workflow - A Step-by-Step Elucidation

The journey from a synthesized compound to a fully characterized molecule follows a logical progression of analytical techniques.

Figure 1: A logical workflow for the structural analysis of this compound. This diagram illustrates the sequential and complementary nature of the analytical techniques employed.

Mass Spectrometry: The First Glimpse

Causality: Mass spectrometry is the initial and most direct method to determine the molecular weight and elemental composition of a compound.[4][5] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is likely to produce the intact molecular ion.

-

Mass Analysis: The m/z (mass-to-charge ratio) of the ions is measured using a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

-

Data Interpretation: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The accurate mass measurement is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle Pieces

Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[8][9][10][11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information on the number of different types of protons, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

Expected Spectroscopic Data:

While experimental data can vary slightly based on solvent and instrument, theoretical predictions and data from similar structures provide a reliable guide. For a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the following ¹H NMR signals were observed in DMSO-d₆: a singlet for the aromatic proton, singlets for the methoxy groups, and multiplets for the aliphatic protons.[12][13] The ¹³C NMR showed signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons.[12][13]

Single Crystal X-ray Crystallography: The Definitive Picture

Causality: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[14][15][16][17] It reveals bond lengths, bond angles, and the precise spatial arrangement of all atoms.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.

The crystal structure of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, has been reported, confirming the planar nature of the dihydroindene moiety with a slight twist in the five-membered ring.[12]

Part 5: Integration and Final Validation

The final step in the structural analysis is the integration of all collected data. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The connectivity established by 2D NMR must align with the functional groups identified by IR spectroscopy and the 3D structure determined by X-ray crystallography. This comprehensive cross-validation ensures the highest level of confidence in the final structural assignment.

References

- 1. This compound | CAS 436803-36-0 [matrix-fine-chemicals.com]

- 2. 4-bromo-5-methoxy-2,3-dihydroinden-1-one | 436803-36-0 [m.chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jchps.com [jchps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rigaku.com [rigaku.com]

- 15. excillum.com [excillum.com]

- 16. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Introduction

4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone that serves as a valuable building block in medicinal chemistry and materials science. The indanone scaffold is a core structural motif in a variety of biologically active molecules. The presence of the bromo and methoxy substituents on the aromatic ring of this particular indanone offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of this compound, with a focus on the underlying chemical principles, experimental protocols, and comparative analysis of different methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points towards an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. This key disconnection is illustrated below.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a primary synthetic route commencing from the commercially available 3-(4-methoxyphenyl)propanoic acid. The synthesis involves two key transformations: electrophilic aromatic bromination followed by an intramolecular Friedel-Crafts cyclization.

Primary Synthesis Pathway: From 3-(4-Methoxyphenyl)propanoic acid

This pathway is the most direct and cost-effective route, leveraging readily available starting materials.

Step 1: Bromination of 3-(4-Methoxyphenyl)propanoic acid

The initial step involves the regioselective bromination of 3-(4-methoxyphenyl)propanoic acid to introduce a bromine atom at the position ortho to the methoxy group. The methoxy group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the propanoic acid side chain at the para position, the bromination is expected to occur predominantly at the ortho position.

Reaction Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-bromosuccinimide (NBS) in the presence of a suitable solvent, generates an electrophilic bromine species which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol:

-

Reagents and Solvents:

-

3-(4-Methoxyphenyl)propanoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or a similar polar aprotic solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-(4-methoxyphenyl)propanoic acid in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine under mild conditions. |

| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction without participating in it. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |

| Stoichiometry | Slight excess of NBS | Ensures complete conversion of the starting material. |

Table 1: Recommended conditions for the bromination of 3-(4-methoxyphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The second and final step is the cyclization of 3-(3-bromo-4-methoxyphenyl)propanoic acid to form the desired indanone ring system. This is an intramolecular electrophilic aromatic substitution reaction. The carboxylic acid is converted in situ to a more reactive acylating agent (an acylium ion or a mixed anhydride) which then attacks the aromatic ring. Several reagents are commonly employed to promote this transformation, each with its own advantages and disadvantages.

General Reaction Mechanism:

The strong acid catalyst protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the aromatic ring to form a six-membered ring intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final indanone product.

Caption: General mechanism for intramolecular Friedel-Crafts acylation.

Method A: Using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a widely used and effective reagent for intramolecular Friedel-Crafts acylations.[1] It acts as both a catalyst and a solvent.

Experimental Protocol:

-

Reagents:

-

3-(3-Bromo-4-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer, add 3-(3-bromo-4-methoxyphenyl)propanoic acid to an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).

-

Heat the mixture with stirring to 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Method B: Using Aluminum Chloride (AlCl₃)

Aluminum chloride is a classic and potent Lewis acid catalyst for Friedel-Crafts reactions.[2][3] The reaction is typically carried out in an inert solvent.

Experimental Protocol:

-

Reagents and Solvents:

-

3-(3-Bromo-4-methoxyphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another inert solvent

-

-

Procedure:

-

Step 2a: Formation of the Acyl Chloride. In a flask equipped with a reflux condenser and a gas trap, add 3-(3-bromo-4-methoxyphenyl)propanoic acid to an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Step 2b: Intramolecular Friedel-Crafts Acylation. Dissolve the crude acyl chloride in dry dichloromethane and cool the solution to 0 °C.

-

Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Method C: Using Eaton's Reagent (P₂O₅ in Methanesulfonic Acid)

Eaton's reagent is a powerful and often superior alternative to PPA for difficult cyclizations.[4] It is a solution of phosphorus pentoxide in methanesulfonic acid.

Experimental Protocol:

-

Reagents:

-

3-(3-Bromo-4-methoxyphenyl)propanoic acid

-

Eaton's reagent (7.5 wt % P₂O₅ in MsOH)

-

-

Procedure:

-

In a flask with a magnetic stirrer, add 3-(3-bromo-4-methoxyphenyl)propanoic acid to Eaton's reagent.

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| A | Polyphosphoric Acid (PPA) | Inexpensive, acts as both catalyst and solvent.[1] | Viscous and can be difficult to handle, workup can be challenging. |

| B | Aluminum Chloride (AlCl₃) | Highly effective Lewis acid, well-established methodology.[2][3] | Requires conversion to acyl chloride, moisture sensitive, stoichiometric amounts needed. |

| C | Eaton's Reagent | Often gives higher yields and cleaner reactions, milder conditions.[4] | More expensive than PPA, corrosive. |

Table 2: Comparison of catalysts for intramolecular Friedel-Crafts acylation.

Alternative Synthetic Approaches

While the primary pathway is the most straightforward, other synthetic strategies can be envisioned. One such alternative involves a multi-step sequence starting from a different commercially available precursor. However, these routes are generally longer and may involve more challenging transformations.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 3-(4-methoxyphenyl)propanoic acid. The key steps are regioselective bromination followed by an intramolecular Friedel-Crafts acylation. Several effective methods for the cyclization step are available, with the choice of reagent depending on factors such as scale, cost, and available equipment. The protocols outlined in this guide provide a comprehensive framework for the successful laboratory preparation of this important synthetic intermediate.

References

A Technical Guide to 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 436803-36-0): A Strategic Intermediate in Contemporary Drug Discovery

Abstract

This technical guide provides a comprehensive characterization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 436803-36-0), a key chemical intermediate with significant potential in medicinal chemistry and drug development. While this compound itself is not an active pharmaceutical ingredient, its strategic functionalization serves as a critical starting point for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This document will delve into the physicochemical properties, synthesis, and reactivity of this indanone derivative. More importantly, it will contextualize its application within the broader landscape of drug discovery, with a particular focus on the development of kinase inhibitors, drawing upon the established biological significance of the indanone scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Indanone Scaffold in Medicinal Chemistry

The 1-indanone moiety is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1] Derivatives of the indanone core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1] This broad bioactivity profile has established the indanone scaffold as a versatile template for the design of novel therapeutics.

One of the most promising applications of indanone derivatives is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The planar structure of the indanone core provides an excellent foundation for designing molecules that can fit into the ATP-binding pocket of kinases, a common strategy for inhibitor design.[2] The strategic placement of functional groups on the indanone ring allows for the fine-tuning of binding affinity and selectivity for specific kinase targets.

This guide focuses on This compound , a specific derivative that offers a unique combination of features for synthetic elaboration. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The methoxy group at the 5-position influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with target proteins.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step synthetic campaigns.

| Property | Value | Source |

| CAS Number | 436803-36-0 | [3][4] |

| Molecular Formula | C₁₀H₉BrO₂ | [3] |

| Molecular Weight | 241.08 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | White to yellow solid | N/A |

| SMILES | COC1=C(Br)C2=C(C=C1)C(=O)CC2 | [3] |

| InChIKey | ZVBMFHJZYVGNSX-UHFFFAOYSA-N | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through the bromination of the corresponding 5-methoxy-2,3-dihydro-1H-inden-1-one precursor. A common and effective method for this transformation is electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or initiator.[2]

Illustrative Synthetic Protocol: Bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one

The following protocol is a representative example of how a similar indanone core is brominated and can be adapted for the synthesis of the title compound.

Materials:

-

5-methoxy-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Benzene (or a suitable alternative solvent)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 5-methoxy-2,3-dihydro-1H-inden-1-one in benzene.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution at room temperature.

-

Stir the reaction mixture for an extended period (e.g., 15 hours), monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and stir the resulting slurry.

-

Collect the crude product by vacuum filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, which allows for its elaboration into more complex molecules.

Figure 1: Key reaction pathways for the synthetic elaboration of this compound.

-

The Bromo Substituent: The bromine atom is the primary site for derivatization. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a vast diversity of aryl, heteroaryl, and alkyl groups at the 4-position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

-

The Carbonyl Group: The ketone functionality can undergo nucleophilic addition and reduction to introduce new functionalities or alter the geometry of the core scaffold. For instance, reduction to the corresponding alcohol can provide access to a new set of derivatives with different biological profiles.

-

The α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) is amenable to deprotonation by a suitable base, forming an enolate. This enolate can then react with various electrophiles, most notably aldehydes in an Aldol condensation, to generate 2-substituted and 2-benzylidene indanones. These derivatives have shown interesting biological activities, including potential as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the treatment of Alzheimer's disease.[5]

Application in Drug Discovery: A Focus on Kinase Inhibitors

The development of novel kinase inhibitors is a major focus of modern oncology and immunology research. The indanone scaffold has emerged as a promising starting point for the design of such inhibitors.[2] A key strategy in kinase inhibitor design is to create a molecule that can form specific hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[2]

The 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one core is being actively investigated for this purpose.[2] The bromination of a related methoxy-substituted indanone at the 4-position is a critical step in the synthetic route to functionalize this core and achieve potent and selective kinase inhibition.[2]

Conceptual Workflow for Developing Kinase Inhibitors from this compound

The following workflow outlines a conceptual path from the starting intermediate to the identification of a potential kinase inhibitor lead compound.

Figure 2: A conceptual workflow for the development of kinase inhibitors starting from the title compound.

Step-by-Step Protocol Outline:

-

Library Synthesis:

-

Utilize the bromine atom of this compound for a series of parallel Suzuki-Miyaura cross-coupling reactions with a diverse set of boronic acids. This will generate a library of 4-aryl/heteroaryl-substituted indanones.

-

Further derivatization of the carbonyl and α-carbon can be performed to expand the chemical diversity of the library.

-

-

High-Throughput Screening (HTS):

-

Screen the synthesized library against a panel of protein kinases implicated in a disease of interest (e.g., cancer, inflammatory disorders).

-

The primary screen should be a biochemical assay that measures the ability of the compounds to inhibit the enzymatic activity of each kinase.

-

-

Hit Identification and Validation:

-

Identify "hits" from the primary screen that exhibit significant inhibition of one or more target kinases.

-

Validate these hits through dose-response studies to determine their IC₅₀ values.

-

Confirm the mechanism of inhibition (e.g., ATP-competitive) through mechanistic studies.

-

-

Lead Optimization:

-

Synthesize analogues of the validated hits to explore the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

Computational modeling and molecular docking can be employed to guide the design of new analogues.

-

-

In Vitro and In Vivo Pharmacological Profiling:

-

Evaluate the optimized lead compounds in cell-based assays to assess their effects on cell signaling pathways and cell viability.

-

Promising compounds are then advanced to in vivo studies in animal models of the target disease to evaluate their efficacy and safety.

-

Conclusion

This compound (CAS No. 436803-36-0) is a strategically important, yet underexplored, building block in the armamentarium of the medicinal chemist. While it does not possess intrinsic biological activity of note, its true value is realized in its potential as a versatile starting material for the synthesis of novel, biologically active molecules. The presence of a reactive bromine handle, coupled with the proven track record of the indanone scaffold in drug discovery, makes this compound particularly attractive for the development of kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a roadmap for researchers and drug development professionals to unlock the full potential of this valuable chemical intermediate.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 436803-36-0 [matrix-fine-chemicals.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity | MDPI [mdpi.com]

A Technical Guide to 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Research Applications

Executive Summary: This document provides a detailed technical overview of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate for researchers and professionals in drug development and organic synthesis. We will explore its fundamental chemical and physical properties, discuss logical synthetic pathways with mechanistic insights, and contextualize its potential applications within medicinal chemistry, particularly as a scaffold for developing novel therapeutics. This guide is structured to deliver expert-level insights and actionable protocols, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

The precise characterization of a chemical entity is the foundation of its utility in research and development. This compound is a substituted indanone, a class of compounds recognized for its presence in various biologically active molecules.

Nomenclature and Chemical Identifiers

Standardized identifiers are critical for unambiguous sourcing and regulatory compliance.

-

Preferred IUPAC Name: this compound[1]

Molecular Structure and Representation

The arrangement of atoms and functional groups dictates the molecule's reactivity and steric properties. The structure features a bicyclic indanone core, with a bromine atom and a methoxy group substituted on the aromatic ring. This specific substitution pattern offers distinct opportunities for further chemical modification.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

A summary of key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO₂ | [1][2][3] |

| Molecular Weight | 241.08 g/mol | [2][3] |

| Physical State | Solid | [2] |

| SMILES | COC1=C(Br)C2=C(C=C1)C(=O)CC2 | [1] |

| InChIKey | ZVBMFHJZYVGNSX-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

While specific synthesis routes for this compound are not extensively published, a logical and effective approach can be extrapolated from established methods for analogous structures. The bromination of an activated aromatic ring is a cornerstone of organic synthesis.

Rationale for Synthetic Strategy

The synthesis of substituted indanones often involves the cyclization of a suitable precursor followed by functionalization. For introducing a bromine atom onto the aromatic ring, electrophilic aromatic substitution is the primary mechanism. However, for compounds with existing activating groups (like a methoxy group), achieving high regioselectivity is paramount. A common and effective method for the bromination of such systems is the use of N-Bromosuccinimide (NBS).[4] NBS is a preferred source of electrophilic bromine; it is safer to handle than liquid bromine and often provides cleaner reactions with higher yields.

A plausible synthetic precursor would be 5-methoxy-2,3-dihydro-1H-inden-1-one. The methoxy group is an ortho-, para-directing activator. The position para to the methoxy group is already part of the fused ring system, leaving the two ortho positions (C4 and C6) as the most likely sites for substitution. Steric hindrance from the adjacent fused ring may influence the final regiochemical outcome, making the C4 position a probable target.

Exemplary Synthetic Protocol

The following protocol is based on a reported synthesis for a structurally similar compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, and represents a robust strategy for this class of transformation.[4]

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

5-methoxy-2,3-dihydro-1H-inden-1-one (precursor)

-

N-Bromosuccinimide (NBS)

-

Benzene or a suitable non-polar solvent

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the precursor, 5-methoxy-2,3-dihydro-1H-inden-1-one, in benzene.

-

Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the solution at room temperature.[4] The use of AIBN suggests a radical mechanism may be involved or initiated to facilitate the reaction.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).[4]

-

Workup: Upon completion, remove the benzene solvent under reduced pressure (rotary evaporation). Add water to the residue to precipitate the crude product and dissolve any succinimide byproduct.[4]

-

Isolation: Stir the resulting slurry for approximately 30 minutes. Collect the crude solid product by vacuum filtration, washing with cold water.[4]

-

Purification: Further purify the crude product by recrystallization or column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure this compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Relevance in Drug Discovery and Organic Synthesis

The true value of a molecule like this compound lies in its potential as a versatile building block.

The Indenone Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-one core is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that can bind to multiple, diverse biological targets by presenting functional groups in a specific three-dimensional arrangement. This scaffold is a key component in various therapeutic agents.

Potential as a Kinase Inhibitor Precursor

Research into novel cancer therapeutics has identified similar indanone structures as promising core platforms. For instance, 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one is being developed as a scaffold for kinase inhibitors.[4] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indanone structure can mimic the hydrogen bonding patterns required to bind to the hinge region of a kinase active site.[4] The bromine atom on our title compound serves as a valuable synthetic handle, allowing for the introduction of diverse chemical groups through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize binding to a specific kinase target.

Utility as a Synthetic Intermediate

The presence of an aryl bromide is highly advantageous for modern organic synthesis. It makes the molecule an ideal substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Suzuki Coupling: To introduce new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: To install amine functionalities.

-

Sonogashira Coupling: To add alkyne moieties.

This versatility allows chemists to rapidly generate a library of complex derivatives from a single, well-characterized intermediate, accelerating the drug discovery process. Related bromoindanone compounds are explicitly noted for their utility as key intermediates in such reactions.[5]

Application Pathway

Caption: Logical pathway from building block to potential therapeutic lead.

Handling and Safety Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated aromatic ketones should be used to inform handling procedures.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Potential Hazards: Similar compounds are classified with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7] It is prudent to handle this compound with the assumption that it carries similar risks.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical with a defined formula and weight. It is a strategically designed building block that offers significant potential for researchers in drug discovery and synthetic chemistry. Its indanone core provides a proven scaffold for biological activity, while the combination of a methoxy group and a synthetically versatile bromine atom allows for precise and diverse chemical modifications. By understanding its properties, employing logical synthetic strategies, and recognizing its potential applications, scientists can effectively leverage this compound to accelerate the development of novel and impactful chemical entities.

References

- 1. This compound | CAS 436803-36-0 [matrix-fine-chemicals.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 4-bromo-5-methoxy-2,3-dihydroinden-1-one | 436803-36-0 [m.chemicalbook.com]

- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-bromo-5-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 118349375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica [cymitquimica.com]

A Guide to the Spectroscopic Characterization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation and characterization of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document employs a multifaceted approach. We leverage high-quality experimental data from the closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , as a primary illustrative example. This is supplemented with a predictive analysis for the title compound, grounded in the established principles of NMR, IR, and MS, and supported by data from simpler structural analogs. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Introduction and Physicochemical Properties

This compound belongs to the indanone class of compounds, which are common scaffolds in the development of bioactive molecules.[1] Accurate structural confirmation is the bedrock of any chemical research, ensuring that biological and chemical findings are correctly attributed. Spectroscopic analysis via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive, non-destructive method for molecular structure determination.

This guide will detail the principles, experimental protocols, and data interpretation for each of these techniques as they apply to the title compound.

Molecular Structure

The chemical structure of this compound is presented below. The numbering convention used throughout this guide is specified in the diagram.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | [2] |

| Molecular Weight | 241.08 g/mol | [2] |

| CAS Number | 436803-36-0 | [2] |

| Appearance | Predicted to be a solid | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will discuss both ¹H (proton) and ¹³C NMR.

General Experimental Protocol

The choice of solvent is a critical first step in preparing an NMR sample. The ideal solvent must dissolve the analyte, be chemically inert, and have a deuteration level high enough to not obscure analyte signals.[3][4]

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis from sample preparation to spectral interpretation.

Methodology:

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

Acquisition:

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for pulse angle, acquisition time, and relaxation delay should be used.

-

¹H NMR Spectral Analysis

Illustrative Example: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one The reported ¹H NMR data for this analog, acquired in DMSO-d₆, provides a strong foundation for our analysis.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.64 | Singlet (s) | H-6 |

| 3.97 | Singlet (s) | 7-OCH₃ |

| 3.88 | Singlet (s) | 5-OCH₃ |

| 2.87–2.84 | Multiplet (m) | H-2 (CH₂) |

| 2.55–2.52 | Multiplet (m) | H-3 (CH₂) |

-

Aromatic Region: The single proton at the C-6 position appears as a singlet at 6.64 ppm. Its isolation (no adjacent protons) explains the lack of splitting.

-

Aliphatic Region: The two methylene groups (C-2 and C-3) of the five-membered ring appear as multiplets around 2.85 ppm and 2.53 ppm. These protons are adjacent to each other, leading to mutual splitting (a triplet-like appearance is expected for each, often referred to as a multiplet in reports). The C-2 protons are adjacent to the carbonyl group, which deshields them slightly, causing them to appear further downfield than the C-3 protons.

-

Methoxy Groups: The two methoxy groups appear as sharp singlets at 3.97 and 3.88 ppm, each integrating to three protons.

Predicted ¹H NMR Spectrum: this compound Based on the analysis of the dimethoxy analog and simpler indanones[5][6], we can predict the spectrum for the title compound.

| Predicted Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |

| ~7.5 - 7.7 | Doublet (d) | H-7 | H-7 is ortho to the carbonyl group and will be deshielded. It will be split by H-6. |

| ~7.1 - 7.3 | Doublet (d) | H-6 | H-6 is coupled to H-7, resulting in a doublet. |

| ~3.9 | Singlet (s) | 5-OCH₃ | A typical chemical shift for an aryl methoxy group. |

| ~3.0 - 3.2 | Triplet (t) | H-2 (CH₂) | Adjacent to the deshielding carbonyl group and coupled to the H-3 protons. |

| ~2.6 - 2.8 | Triplet (t) | H-3 (CH₂) | Coupled to the H-2 protons. |

¹³C NMR Spectral Analysis

Illustrative Example: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one The reported ¹³C NMR data provides a complete carbon backbone map.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 201.62 | C-1 (C=O) |

| 162.29 | C-7a |

| 158.85 | C-5 |

| 157.96 | C-3a |

| 120.11 | C-7 |

| 99.75 | C-4 |

| 96.44 | C-6 |

| 57.66 | 7-OCH₃ |

| 56.55 | 5-OCH₃ |

| 37.01 | C-2 |

| 27.31 | C-3 |

-

Carbonyl Carbon: The ketone carbonyl carbon (C-1) is highly deshielded and appears significantly downfield at 201.62 ppm.

-

Aromatic Carbons: The oxygen-substituted aromatic carbons (C-5, C-7, C-7a, C-3a) appear between 120-163 ppm. The carbon bearing the bromine (C-4) is found at a relatively upfield position (99.75 ppm) due to the heavy atom effect.

-

Aliphatic Carbons: The methylene carbons C-2 and C-3 appear at 37.01 and 27.31 ppm, respectively.

-

Methoxy Carbons: The carbons of the methoxy groups are observed at 57.66 and 56.55 ppm.

Predicted ¹³C NMR Spectrum: this compound We can predict the key shifts for the title compound by adjusting for the removal of the 7-methoxy group.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~200-205 | C-1 (C=O) | Typical range for an α,β-unsaturated ketone. |

| ~155-160 | C-5 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~145-150 | C-7a | Aromatic carbon at the ring junction, adjacent to the carbonyl. |

| ~130-135 | C-3a | Aromatic carbon at the other ring junction. |

| ~125-130 | C-7 | Aromatic CH carbon. |

| ~115-120 | C-6 | Aromatic CH carbon. |

| ~110-115 | C-4 | Aromatic carbon attached to bromine. |

| ~56 | 5-OCH₃ | Typical range for an aryl methoxy carbon. |

| ~36 | C-2 | Aliphatic carbon adjacent to the carbonyl. |

| ~26 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

A common and convenient method is Attenuated Total Reflectance (ATR) IR spectroscopy, which requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Analysis

While an experimental spectrum is unavailable, the expected characteristic absorption bands for this compound can be reliably predicted from correlation tables.[7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Aromatic C-H | Medium-Weak |

| 3000–2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1715–1690 | C=O Stretch | α,β-Unsaturated Ketone | Strong |

| 1600–1585, 1500–1400 | C=C Stretch | Aromatic Ring | Medium, variable |

| 1275–1200, 1075-1020 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong |

| ~850-750 | C-H Bend (oop) | Substituted Aromatic | Strong |

| ~600-500 | C-Br Stretch | Aryl Bromide | Medium-Weak |

The most prominent and diagnostic peaks will be the strong carbonyl (C=O) stretch of the ketone conjugated with the aromatic ring, and the strong C-O stretching bands of the aryl ether functionality.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful.

Principles and Experimental Protocol (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the mass of the intact molecule.[10][11]

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.

-

Analysis: Analyze the ions using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), to obtain an accurate mass measurement.

Mass Spectrum Analysis

Illustrative Example: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one The reported HRMS data for the dimethoxy analog shows the power of this technique.[1]

-

HRMS [M+H]⁺ Calculated for C₁₁H₁₂⁷⁹BrO₃: 270.9970

-

Found: 270.9974

-

HRMS [M+H]⁺ Calculated for C₁₁H₁₂⁸¹BrO₃: 272.9949

-

Found: 272.9946

Key Interpretive Points:

-

Isotopic Pattern: The most crucial feature is the presence of two major peaks separated by approximately 2 m/z units, with nearly equal intensity (A and A+2 peaks). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in a ~1:1 natural abundance).

-

High Resolution: The ability to measure the mass to four decimal places allows for the unambiguous determination of the elemental formula, confirming the presence of C, H, Br, and O in the expected quantities.

Predicted Mass Spectrum: this compound

-

Expected [M+H]⁺: The protonated molecule will exhibit the characteristic bromine isotopic pattern at m/z 240.98 and 242.98.

-

Calculated for C₁₀H₁₀⁷⁹BrO₂⁺: 240.9862

-

Calculated for C₁₀H₁₀⁸¹BrO₂⁺: 242.9842

-

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A likely initial fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the ketone.

Proposed MS Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation pathways for the title compound.

Conclusion

The structural characterization of this compound requires a coordinated application of modern spectroscopic techniques. This guide establishes a comprehensive framework for this analysis. ¹H and ¹³C NMR define the precise carbon-hydrogen connectivity, mass spectrometry confirms the elemental composition and molecular weight via its characteristic bromine isotope pattern, and infrared spectroscopy rapidly identifies key functional groups like the conjugated ketone and aryl ether. By integrating the data from these distinct yet complementary methods, researchers can achieve an unambiguous structural assignment, a critical step in any chemical or pharmaceutical development program.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-溴-1-茚满酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. www1.udel.edu [www1.udel.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

Solubility Profile of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: Methodologies and Applications in Pharmaceutical Research

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to unpredictable clinical outcomes and significant formulation challenges. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry. We delve into the foundational principles of solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the interpretation of solubility data in the context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this and other novel chemical entities.

Introduction: The Critical Role of Solubility

In the trajectory of drug discovery and development, the physicochemical properties of a lead candidate are as crucial as its pharmacological activity. Among these, aqueous solubility stands out as a paramount parameter. It dictates the rate and extent of drug absorption, thereby directly influencing bioavailability.[1] For a compound like this compound, understanding its behavior in various solvent systems is a prerequisite for advancing it through preclinical and clinical evaluation.

This guide eschews a simple data sheet in favor of a deep dive into the methodology of solubility determination. The causality behind experimental choices is emphasized, providing the user not just with protocols, but with the scientific rationale required to adapt and troubleshoot these methods. We will explore the two primary facets of solubility relevant to pharmaceutical sciences:

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[2] This is the gold standard for formulation development.

-

Kinetic Solubility: A measure of how quickly a compound dissolves from a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential solubility issues.[3]

By establishing a comprehensive solubility profile, researchers can make informed decisions regarding formulation strategies, predict potential absorption issues, and ensure the reliability of in vitro biological assay results.[4]

Foundational Principles Influencing Solubility

The solubility of a molecule like this compound is governed by a balance of intermolecular forces between the solute and the solvent. Key factors that must be controlled and considered during experimental determination include:

-

pH of the Medium: Many pharmaceutical compounds are weak acids or bases. Their ionization state, and thus their solubility, is highly dependent on the pH of the aqueous medium.[5] For ionizable drugs, solubility can vary by several orders of magnitude across the physiological pH range of 1.2 to 6.8.[6][7]

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all solubility assessments must be conducted at a constant, controlled temperature, typically 25°C for standard measurements or 37°C to simulate physiological conditions.[8]

-

Solid-State Form (Polymorphism): The crystalline form of the API can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[2] It is crucial to characterize the solid form of the test article before and after the solubility experiment to check for any phase transformations.[9]

-

Solvent Composition: The use of co-solvents, surfactants, or complexing agents can dramatically alter the solubility of a compound.[10]

Experimental Workflow for Solubility Profiling

A robust determination of the solubility profile involves a multi-step process, beginning with the characterization of the test article and culminating in the analysis of a saturated solution. The following diagram illustrates the logical flow of this process.

Caption: General workflow for determining the solubility profile of an API.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating quality control steps to ensure the accuracy and reproducibility of the results.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the true solubility of a compound.[2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a definitive solubility value that is crucial for formulation and biopharmaceutics classification.[2][10]

Materials and Equipment:

-

This compound (solid form)

-

Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., Ethanol, Acetonitrile, DMSO)[7]

-

Glass vials with screw caps

-

Orbital shaker/incubator capable of maintaining constant temperature (e.g., 25°C or 37°C)[8]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

HPLC or LC-MS/MS system for quantification[11]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[9]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the supernatant from the solid residue. This is a critical step; centrifugation followed by filtration is the most robust method.[9][11]

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard calibration curve.

-

QC and Data Analysis: Perform each experiment in at least triplicate.[8] The final pH of the aqueous samples should be measured to ensure it has not shifted. The residual solid should be analyzed (e.g., by XRD or DSC) to confirm that no polymorphic transformation has occurred.[9]

Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[4]

Rationale: The kinetic assay mimics the situation in many high-throughput screening assays where a compound is introduced from a DMSO stock solution into an aqueous buffer. It provides an early warning for compounds that may precipitate under assay conditions.[12][13]

Materials and Equipment:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent or filter plates)

-

Plate shaker

-

Nephelometer or UV-Vis plate reader[4]

-

HPLC or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[14]

-

Serial Dilution: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL) to the wells to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).[3]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[14]

-

Detection of Precipitation: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or indirectly.[4] For the indirect method, filter the solution through a filter plate and measure the concentration of the compound remaining in the filtrate by UV-Vis absorbance or LC-MS/MS.[12]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvent conditions.

Table 1: Illustrative Solubility Profile of this compound at 37°C

| Solvent System | Method | Final pH | Solubility (µg/mL) | Solubility (µM) | Classification |

| 0.1 N HCl | Equilibrium | 1.2 | 5.5 | 22.8 | Low Solubility |

| Acetate Buffer | Equilibrium | 4.5 | 3.2 | 13.3 | Low Solubility |

| Phosphate Buffer | Equilibrium | 6.8 | 2.8 | 11.6 | Low Solubility |

| PBS | Kinetic (2 hr) | 7.4 | 15.0 | 62.2 | - |

| Ethanol | Equilibrium | N/A | >1000 | >4147 | Freely Soluble |

| Acetonitrile | Equilibrium | N/A | 850 | 3526 | Soluble |

| DMSO | - | N/A | >50,000 | >207,399 | Very Soluble |

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Interpretation: Based on the Biopharmaceutics Classification System (BCS), an API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[7] Using the lowest measured equilibrium solubility from the illustrative data (2.8 µg/mL), one could calculate the volume required to dissolve a hypothetical dose. For example, to dissolve a 10 mg dose, the required volume would be:

Volume (mL) = 10,000 µg / 2.8 µg/mL ≈ 3571 mL

Since this volume is significantly greater than 250 mL, this compound would be classified as a low solubility compound under this illustrative scenario.[6] This classification has profound implications, suggesting that oral absorption may be limited by the dissolution rate and that formulation strategies such as particle size reduction or amorphous solid dispersions may be necessary.

Conclusion

The systematic determination of a compound's solubility profile is a non-negotiable step in modern drug development. This guide has provided a detailed framework and actionable protocols for characterizing the thermodynamic and kinetic solubility of this compound. By adhering to these self-validating methodologies, researchers can generate high-quality, reliable data. This data is fundamental to guiding lead optimization, selecting appropriate formulations, and ultimately increasing the probability of success for a new chemical entity as it progresses toward the clinic.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. who.int [who.int]

- 7. ema.europa.eu [ema.europa.eu]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Investigational Bio-Pharmacological Profile of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This compound is built upon the 1-indanone scaffold, a recognized "privileged structure" in medicinal chemistry that forms the core of numerous pharmacologically active agents.[1] The successful development of the 1-indanone derivative Donepezil for the treatment of Alzheimer's disease has spurred significant interest in this molecular framework for its capacity to interact with critical enzymatic targets.[1][2] This guide synthesizes existing knowledge on the broader class of indanone derivatives to construct a hypothesis-driven framework for investigating the therapeutic potential of this compound. We will explore its promise in key therapeutic areas, including neurodegenerative disease, inflammation, and oncology. Detailed experimental workflows and validated protocols are presented to guide researchers in the systematic evaluation of this compound's bioactivity, establishing a clear path from initial screening to mechanistic studies.

Section 1: The Indanone Scaffold: A Privileged Core in Drug Discovery

The 1-indanone nucleus is a bicyclic ketone that has proven to be a remarkably versatile scaffold for the development of new drugs. Its rigid structure provides a fixed orientation for appended functional groups, allowing for precise interactions with biological targets. This structural feature is central to its "privileged" status, as it is capable of binding to multiple, distinct receptor types.

Indanone derivatives have demonstrated a wide spectrum of pharmacological properties.[1][2][3] Notably, they are capable of modulating the activity of key enzymes involved in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[2] Inhibition of these enzymes can increase the levels of crucial neurotransmitters, offering a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease. Beyond neuroprotection, the indanone framework has been successfully exploited to develop agents with potent anti-inflammatory, antiviral, antibacterial, and anticancer activities.[1][3] The specific substitutions on the indanone ring system are critical in defining the ultimate biological activity and target selectivity of the molecule.

Section 2: Physicochemical Profile of the Target Compound

The subject of this guide is this compound, a specific derivative of the 1-indanone core. The introduction of a bromine atom and a methoxy group onto the aromatic ring is expected to significantly influence its electronic and steric properties, thereby modulating its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 436803-36-0 | [4][5] |

| Molecular Formula | C₁₀H₉BrO₂ | [4] |

| Molecular Weight | 241.084 g/mol | [4] |

| 2D Structure |  | (Generated) |

Note: A placeholder image is used for the 2D structure. In a real-world scenario, this would be a generated chemical structure image.

Section 3: Hypothesis-Driven Exploration of Potential Biological Activities

The true potential of this compound can only be unlocked through a systematic and hypothesis-driven experimental approach. Based on the activities of its parent scaffold and structurally related molecules, we propose three primary avenues of investigation.

Potential as a Neuroprotective Agent

Causality and Rationale: The indanone core is famously represented by Donepezil, a potent acetylcholinesterase (AChE) inhibitor.[1][6] Furthermore, various indanone derivatives are known dual-target inhibitors of both AChE and monoamine oxidases (MAO), enzymes implicated in the pathophysiology of several neurodegenerative diseases.[2] The specific electronic nature of the bromo- and methoxy-substituents on our target compound may confer novel binding interactions within the active sites of these enzymes.

Proposed Experimental Workflow: A tiered screening approach is recommended. The initial step involves primary in vitro enzymatic assays to determine direct inhibitory activity. Positive hits would then be subjected to kinetic studies to elucidate the mechanism of inhibition.

Caption: Proposed workflow for evaluating neuroprotective potential.

Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: This protocol is based on the Ellman method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion quantified spectrophotometrically at 412 nm.

-

Materials:

-

AChE from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

Donepezil (positive control)

-

96-well microplate and reader.

-

-

Procedure:

-

Prepare working solutions: AChE solution, ATCI solution, and DTNB solution in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound at various concentrations. For the control wells, add 25 µL of buffer (with DMSO).

-

Add 50 µL of DTNB and 25 µL of AChE solution to each well. Mix and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the ATCI substrate to each well.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Potential as an Anti-Inflammatory Agent

Causality and Rationale: Structurally related 2-benzylidene-1-indanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This provides a strong basis for investigating this compound for similar activity. The bromomethoxy substitution pattern may enhance cell permeability or interaction with key inflammatory signaling proteins.

Proposed Experimental Workflow: The primary screen should be a cell-based assay to measure the inhibition of cytokine release from activated immune cells. A preliminary cytotoxicity assay is crucial to ensure that the observed effects are not due to cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. This compound | CAS 436803-36-0 [matrix-fine-chemicals.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Harnessing the Potential of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: A Strategic Intermediate in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and natural products.[1] Its strategic importance is particularly pronounced in medicinal chemistry, where it serves as a foundational template for therapeutic agents targeting a range of conditions, including neurodegenerative diseases like Alzheimer's.[1][2] Within this valuable class of compounds, 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one emerges as a highly versatile and powerful intermediate. Its unique substitution pattern, featuring a reactive aryl bromide and a methoxy group that influences the electronic properties of the aromatic ring, provides a rich platform for molecular elaboration and the development of novel chemical entities.

This guide offers a deep dive into the synthesis, reactivity, and strategic application of this key intermediate. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern its use, providing field-proven insights for its effective deployment in complex synthetic campaigns.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a key intermediate is paramount for its successful application. The table below summarizes the core identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 436803-36-0 | [3][4] |

| Molecular Formula | C₁₀H₉BrO₂ | [3] |

| Molecular Weight | 241.084 g/mol | [3][4] |

| SMILES | COC1=C(Br)C2=C(C=C1)C(=O)CC2 | [3] |

| InChIKey | ZVBMFHJZYVGNSX-UHFFFAOYSA-N | [3] |

Core Synthesis: The Intramolecular Friedel-Crafts Acylation Pathway

The construction of the indanone core is most reliably achieved through the intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid precursor.[1][5] This classical yet robust method involves an electrophilic aromatic substitution, where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[1]

The logical precursor for our target intermediate is 3-(3-bromo-4-methoxyphenyl)propanoic acid . The synthesis commences with the formation of this acid, followed by its cyclization.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 3-(3-bromo-4-methoxyphenyl)propanoic acid